molecular formula C28H26N2O3 B10839884 1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine

1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine

Cat. No.: B10839884
M. Wt: 438.5 g/mol
InChI Key: BHMZJUVAVWRNLN-QXMHVHEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine involves the tethering of the thymine base to a distal triphenylmethoxy moiety through a polymethylene chain . The synthetic route typically includes the following steps:

    Formation of the Triphenylmethoxy Intermediate: The triphenylmethoxy group is synthesized through the reaction of triphenylmethanol with an appropriate halogenated compound under basic conditions.

    Coupling with Thymine: The triphenylmethoxy intermediate is then coupled with thymine through a polymethylene chain or an ethoxyethyl spacer.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification processes, and cost-effective sourcing of reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the thymine base, while substitution reactions may result in modified triphenylmethoxy groups .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C28H26N2O3

Molecular Weight

438.5 g/mol

IUPAC Name

5-methyl-1-[(Z)-4-trityloxybut-2-enyl]pyrimidine-2,4-dione

InChI

InChI=1S/C28H26N2O3/c1-22-21-30(27(32)29-26(22)31)19-11-12-20-33-28(23-13-5-2-6-14-23,24-15-7-3-8-16-24)25-17-9-4-10-18-25/h2-18,21H,19-20H2,1H3,(H,29,31,32)/b12-11-

InChI Key

BHMZJUVAVWRNLN-QXMHVHEDSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)C/C=C\COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC=CCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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